
3-Phenylpropane-1,2-diamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Phenylpropane-1,2-diamine and its derivatives involves several key methods. One approach involves the use of N1-arylsulfonyl-N2-(1-aryl)ethyl-3-phenylpropane-1,2-diamines as intermediates in the calcimimetic activity targeting the calcium sensing receptor (CaSR) (Dauban et al., 2000). Another synthesis pathway utilizes a dirhodium(II) acetate catalyzed three-component reaction for the diastereoselective synthesis of 1,2-diamines, highlighting the compound's versatility in organic synthesis (Wang et al., 2003).
Molecular Structure Analysis
The molecular structure of this compound facilitates various chemical interactions and reactions due to its phenyl and diamine groups. Its structure has been utilized in the study of metastable ions and collision-induced dissociation reactions to understand the compound's behavior under different conditions (Yamaoka et al., 1999).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including its role as a ligand in metal complexes, demonstrating its chemical versatility. For example, its derivatives have been shown to exhibit significant calcimimetic activity, suggesting specific interactions with biological receptors (Dauban et al., 2000). Additionally, the synthesis of diastereomers and their applications in asymmetric synthesis highlight the compound's utility in producing chiral molecules (Cho et al., 2019).
Wissenschaftliche Forschungsanwendungen
Metal-directed Synthesis
3-Phenylpropane-1,2-diamine (dapp) has been explored in the metal-directed synthesis of chiral acyclic pentaamine and macrocyclic hexaamine derivatives. These are derived from amino acids and exhibit potential in forming complex ions with metals like copper and palladium. The compounds formed show interesting properties like the promotion of hydrolytic cleavage of plasmid DNA (Robertson et al., 2004).
Calcimimetic Properties
N1-Arylsulfonyl-N2-(1-aryl)ethyl-3-phenylpropane-1,2-diamines show calcimimetic properties. These compounds have been synthesized and tested for their ability to stimulate [3H]IP production in cells expressing the calcium sensing receptor (CaSR), indicating their potential in biomedical applications (Dauban et al., 2000).
Asymmetric Synthesis
The chiral 1,2-diamine ligand derived from this compound has been used in asymmetric Henry reactions, demonstrating high enantioselectivity and yield in producing specific organic compounds (Cho et al., 2019).
Pharmaceutical Applications
Compounds derived from this compound have been evaluated for their inhibitory activities against Aminopeptidase N (APN), an enzyme involved in tumor invasion and metastasis. These studies highlight the potential of these compounds in cancer treatment (Shang et al., 2009).
Metal-Catalysed Diamination
Research has been conducted on metal-catalysed 1,2-diamination reactions using derivatives of this compound. These reactions are vital for constructing natural products and drug molecules due to the biological activity and pharmaceutical importance of the 1,2-diamine motif (Cardona & Goti, 2009).
Wirkmechanismus
Target of Action
The primary target of 3-Phenylpropane-1,2-diamine is aminopeptidase N/CD13 (APN) . APN is a zinc-dependent transmembrane exopeptidase that is expressed by a wide variety of human tissues and cell types such as monocytes, myeloid, epithelial cells of the intestine and kidney, fibroblasts, endothelial cells, and tumor cells . Dysregulated expression of APN is observed in many diseases, and it is regarded as one of the most interesting and promising anti-cancer and anti-inflammatory targets .
Mode of Action
This compound interacts with APN, inhibiting its function . The compound forms a sigma-bond with APN, generating a positively charged intermediate . This interaction results in the inhibition of APN, which plays a key role in the regulation of tumor genesis process .
Biochemical Pathways
The action of this compound affects the phenylpropanoid biosynthetic pathway . This pathway is initiated by the combination of erythrose 4-phosphate and phosphoenolpyruvate (PEP) to form phenylalanine . Phenylalanine is then converted to trans-cinnamic acid, a key intermediate in the phenylpropanoid pathway . The inhibition of APN by this compound can affect the downstream effects of this pathway, which include the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes .
Pharmacokinetics
The hydrophobic property of the compound was considered in addition to the comfa fields in a 3-d qsar study, which improved the robustness and predictive ability of the generated model .
Result of Action
The result of the action of this compound is the inhibition of APN, leading to potential anti-cancer and anti-inflammatory effects . The compound’s interaction with APN can lead to changes in the phenylpropanoid biosynthetic pathway, affecting the production of various organic compounds .
Zukünftige Richtungen
The future directions of research involving 3-Phenylpropane-1,2-diamine are likely to continue focusing on its potential as a scaffold for the development of antitumor agents . The high predicted activity values of the designed molecules and the favorable binding patterns emphasize the significance for further synthesis of these designed compounds .
Eigenschaften
IUPAC Name |
3-phenylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFFQOZYXJHZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75543-73-6 | |
| Record name | 3-phenylpropane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

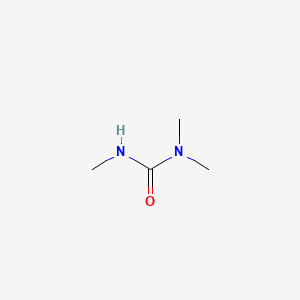
![Bicyclo[2.2.2]oct-2-ene](/img/structure/B1211378.png)
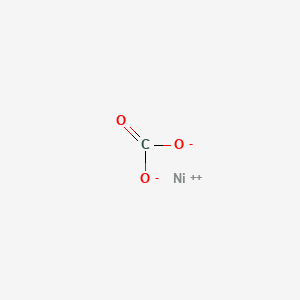

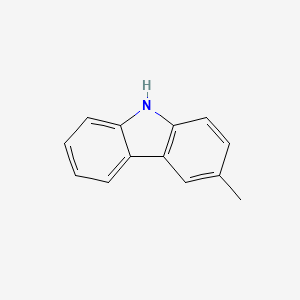
![3H-Indolium, 2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-propenyl]-1,3,3-trimethyl-, acetate](/img/structure/B1211385.png)

![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-sulfanylidenemethyl]-2,4-dimethylbenzamide](/img/structure/B1211389.png)
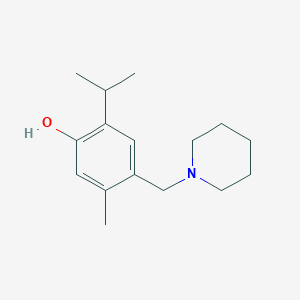
![3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid](/img/structure/B1211391.png)

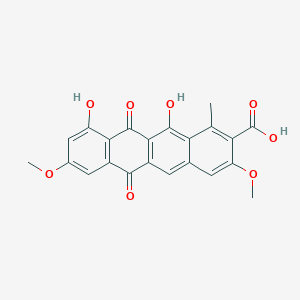
![4-[[Glutamic acid]-carbonyl]-benzene-sulfonyl-d-proline](/img/structure/B1211396.png)
![5-(2-bromoethenyl)-1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B1211401.png)